molecular formula C16H17N5O2S B13808150 Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Cat. No.: B13808150
M. Wt: 343.4 g/mol
InChI Key: BKLUJFNJGSVVCV-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound with a unique structure that includes an indole ring fused with a triazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.

    Coupling of Indole and Triazine Rings: The indole and triazine rings are then coupled through a thiolation reaction, where a thiol group is introduced to link the two rings.

    Introduction of the Allyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the indole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the indole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazine rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- lies in its specific structure, which combines an indole ring with a triazine ring and an allyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H17N5O2S/c1-4-7-17-13(22)9-24-16-18-15-14(19-20-16)11-8-10(23-3)5-6-12(11)21(15)2/h4-6,8H,1,7,9H2,2-3H3,(H,17,22)

InChI Key

BKLUJFNJGSVVCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1N=C(N=N3)SCC(=O)NCC=C

Origin of Product

United States

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